molecular formula C15H19N3O2 B4766944 N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B4766944
M. Wt: 273.33 g/mol
InChI Key: YFNCPLJNROXPTA-UHFFFAOYSA-N
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Description

N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide belongs to a class of heterocyclic compounds, specifically oxadiazole derivatives. These compounds are noted for their biological activities and potential use in various therapeutic applications.

Synthesis Analysis

  • The synthesis of similar compounds involves sequential transformations. For instance, 4-(1H-indol-3-yl)butanoic acid is transformed into various intermediates before achieving the final oxadiazole scaffolds (Nazir et al., 2018).
  • Another method involves converting organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols before achieving the final oxadiazole compounds (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

  • The structural confirmation of oxadiazole compounds is typically performed using spectral and elemental analysis, ensuring the accuracy of the synthesized molecules (Nazir et al., 2018).

Chemical Reactions and Properties

  • Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, to achieve the final desired compounds (Nazir et al., 2018).

Physical Properties Analysis

  • The physical properties of these compounds, such as stability and solubility, are influenced by their molecular structure and the presence of specific functional groups (Wang et al., 2006).

Chemical Properties Analysis

  • The chemical properties, including reactivity and potential biological activity, are determined by the specific structure of the oxadiazole ring and its substituents (Ueda et al., 1991).
  • These compounds have been studied for various activities, such as urease inhibition, indicating their potential in therapeutic applications (Abbasi et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound aren’t readily available .

Future Directions

The future directions for research on this compound aren’t readily available .

properties

IUPAC Name

N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-16-13(19)8-5-9-14-17-15(18-20-14)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNCPLJNROXPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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